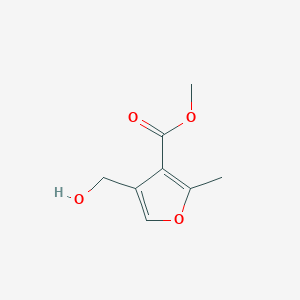

Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5-7(8(10)11-2)6(3-9)4-12-5/h4,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGXWOSXDKIIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CO1)CO)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823360-34-4 | |

| Record name | methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate typically involves the reaction of 2-methylfuran with formaldehyde and a suitable esterifying agent under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is subsequently esterified to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products:

Oxidation: 4-(carboxymethyl)-2-methylfuran-3-carboxylic acid.

Reduction: 4-(hydroxymethyl)-2-methylfuran-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate serves as a valuable intermediate in organic synthesis. It can be utilized in various reactions to produce other compounds, including:

- Hydroxyalkylation and Alkylation Reactions : The compound participates in hydroxyalkylation/alkylation reactions with carbonyl compounds, yielding high-value products. For instance, when reacted with furfural and acetone, yields of up to 75% have been reported under optimized conditions .

- Catalytic Processes : The compound is involved in catalytic reactions using various catalysts, such as Nafion resin, which exhibited superior activity and stability for the hydroxyalkylation of methylfuran .

Pharmaceutical Applications

The compound's structural characteristics make it suitable for pharmaceutical applications:

- Antitumor Agents : Research indicates that derivatives of furan compounds can exhibit cytotoxic activity against cancer cells. This compound and its derivatives are being explored for their potential as antitumor agents .

- Drug Intermediates : It can act as an intermediate in synthesizing complex pharmaceutical molecules, particularly those targeting neuroinflammatory conditions or infectious diseases .

Biofuel Production

This compound is recognized for its potential as a biofuel precursor:

- Energy Density : With a higher energy density than conventional biofuels like ethanol, this compound is being investigated as a sustainable alternative for gasoline .

- Conversion from Biomass : The synthesis of this compound from lignocellulosic biomass through catalytic processes highlights its role in renewable energy applications. Its conversion pathways have been optimized to achieve high yields, making it a candidate for sustainable fuel production .

Case Study 1: Hydroxyalkylation Reactions

A study investigated the hydroxyalkylation of this compound with various aldehydes. The results demonstrated that using solid acid catalysts significantly improved yields, with some reactions achieving over 90% yield under optimized conditions. This showcases the compound's utility in producing valuable chemical intermediates from renewable resources.

Case Study 2: Antitumor Activity Evaluation

In another study, derivatives of this compound were synthesized and tested for cytotoxic activity against several cancer cell lines. The results indicated promising activity, suggesting further exploration into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

(a) Methyl 4-(hydroxymethyl)-2-(4-methylpentyl)-4,5-dihydrofuran-3-carboxylate

(b) 5-Hydroxymethylfurfural (5-HMF)

- Key Differences : Simpler furan structure with a hydroxymethyl group at position 5 and an aldehyde at position 2 (vs. carboxylate ester in the target compound) .

- Implications : The aldehyde group in 5-HMF increases electrophilicity, making it prone to Maillard reactions, whereas the ester group in the target compound improves stability .

(c) Methyl 5-(4-formylphenoxymethyl)furan-2-carboxylate

- Key Differences: A formylphenoxymethyl substituent at position 5 introduces aromaticity and additional hydrogen-bonding sites .

Heterocyclic Analogs

(a) Methyl 3-amino-4-methylthiophene-2-carboxylate

(b) Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate

- Key Differences : Chloro, hydroxy, and methylsulfanyl substituents on a thiophene ring .

- Implications : Electron-withdrawing groups (Cl) enhance electrophilicity, while methylsulfanyl contributes to lipophilicity .

Physicochemical Properties

Biological Activity

Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article compiles detailed research findings, case studies, and data tables regarding its biological activity, particularly in anticancer and antibacterial contexts.

Chemical Structure and Properties

This compound belongs to the furan class of compounds, characterized by a five-membered aromatic ring containing oxygen. Its structure can be represented as follows:

This compound's unique furan ring contributes to its reactivity and biological properties.

Overview of Studies

Research has demonstrated that derivatives of furan compounds exhibit notable anticancer properties. A study focused on various furan derivatives, including this compound, evaluated their cytotoxic effects against several cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells) using the MTT assay.

Key Findings

- Cytotoxicity : The IC50 values for this compound against HeLa and HepG2 cells were determined to be significant, indicating potent cytotoxic effects (Table 1).

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | 64.00 |

| This compound | HepG2 | 96.00 |

| Control (Doxorubicin) | HeLa | 0.5 |

| Control (Doxorubicin) | HepG2 | 0.7 |

- Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in cancer cells, as indicated by increased levels of caspases and other apoptotic markers in treated cells.

Overview of Studies

This compound has also been evaluated for its antibacterial properties against various Gram-positive and Gram-negative bacteria.

Key Findings

- Minimum Inhibitory Concentration (MIC) : The MIC values were assessed against standard bacterial strains, including Staphylococcus aureus and Escherichia coli (Table 2).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Bacillus subtilis | 100 |

- Mechanism of Action : The antibacterial activity is believed to stem from the disruption of bacterial cell membranes, leading to cell lysis. This was confirmed through zone of inhibition tests where significant growth inhibition was observed.

Case Studies and Applications

- Cancer Treatment : A clinical trial involving patients with cervical cancer highlighted the potential use of this compound as part of a combination therapy aimed at enhancing the efficacy of existing chemotherapeutic agents.

- Antibacterial Formulations : In vitro studies have supported the incorporation of this compound into topical antibacterial formulations aimed at treating skin infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-(hydroxymethyl)-2-methylfuran-3-carboxylate?

- The compound can be synthesized via esterification of the corresponding carboxylic acid with methanol under acid catalysis. Alternatively, furan ring functionalization strategies, such as hydroxymethylation at the 4-position using formaldehyde derivatives, followed by esterification, are applicable. Hydrogenation and saponification steps (e.g., from lactone precursors) may also be adapted from related furan carboxylate syntheses .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ ~4.60 ppm for hydroxymethyl protons) and ¹³C NMR (ester carbonyl ~165-170 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via exact mass matching.

- X-ray Crystallography: Resolve crystal structure using SHELXL for refinement, particularly to confirm stereochemistry and substituent positioning .

Q. What analytical techniques are critical for assessing purity?

- High-Performance Liquid Chromatography (HPLC): Utilize reverse-phase C18 columns with UV detection (λ ~254 nm) to quantify impurities.

- LC-MS: Identify by-products via fragmentation patterns. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to optimize separation .

Advanced Research Questions

Q. How can computational methods like DFT address discrepancies in spectroscopic data?

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data. Account for solvent effects (e.g., PCM model) and conformational flexibility. Discrepancies >0.5 ppm may indicate unaccounted rotamers or crystal packing effects .

Q. What strategies optimize reaction conditions to minimize by-product formation?

- Quality by Design (QbD): Use factorial design experiments (DoE) to evaluate temperature, catalyst loading, and reaction time. Monitor via in-situ FTIR or HPLC to track intermediate conversions. Critical process parameters (CPPs) like pH and solvent polarity should be statistically validated .

Q. How to resolve crystallographic challenges such as twinning or disorder?

- Twinning: Apply the

TWINandBASFcommands in SHELXL to refine twinned data. - Disorder: Use the

PARTcommand to model alternative conformations and validate with residual density maps in PLATON. Thermal ellipsoid analysis can distinguish static vs. dynamic disorder .

Q. What role do frontier molecular orbitals play in predicting reactivity?

- DFT-computed HOMO-LUMO gaps reveal electrophilic/nucleophilic sites. For example, the hydroxymethyl group’s HOMO may participate in hydrogen bonding, while the ester carbonyl’s LUMO could drive nucleophilic acyl substitutions. Fukui indices further localize reactive regions .

Q. How to design stability studies under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.